(R)-(-)-3-Bromo-2-methyl-1-propanol

Catalog No.
S727965
CAS No.
93381-28-3
M.F
C4H9BrO
M. Wt
153.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-3-Bromo-2-methyl-1-propanol

CAS Number

93381-28-3

Product Name

(R)-(-)-3-Bromo-2-methyl-1-propanol

IUPAC Name

(2R)-3-bromo-2-methylpropan-1-ol

Molecular Formula

C4H9BrO

Molecular Weight

153.02 g/mol

InChI

InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1

InChI Key

KIBOHRIGZMLNNS-BYPYZUCNSA-N

SMILES

CC(CO)CBr

Canonical SMILES

CC(CO)CBr

Isomeric SMILES

C[C@H](CO)CBr
  • Chiral resolving agent: Due to its chirality, (R)-(-)-3-bromo-2-methyl-1-propanol can be used to separate racemic mixtures (mixtures containing equal amounts of both enantiomers) of other chiral compounds. This separation is achieved by forming diastereomers (stereoisomers that are not mirror images) with the target racemic mixture. These diastereomers often have different physical properties, allowing for their separation through techniques like chromatography .
  • Synthesis of chiral building blocks: (R)-(-)-3-Bromo-2-methyl-1-propanol can serve as a starting material for the synthesis of various other chiral molecules. Its functional groups (bromide and hydroxyl) can be readily manipulated through various chemical reactions to generate new chiral centers and complex chiral structures .
  • Asymmetric catalysis: In recent years, (R)-(-)-3-bromo-2-methyl-1-propanol has been explored as a ligand in asymmetric catalysis, a field concerned with developing catalysts that favor the formation of one enantiomer over another in a chemical reaction. While research is ongoing, studies have shown promising results in utilizing this compound for achieving enantioselectivity in specific reactions .

(R)-(-)-3-Bromo-2-methyl-1-propanol has the molecular formula C4H9BrO and a molecular weight of 153.02 g/mol. It appears as a colorless to pale yellow liquid and is primarily utilized as an intermediate in organic synthesis. Its chirality is crucial for producing enantiomerically pure substances, which are essential in various chemical applications, especially pharmaceuticals .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles like hydroxide ions or amines, leading to diverse derivatives.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction Reactions: It can be reduced to yield alkanes or alcohols using reducing agents like lithium aluminum hydride .

Several methods exist for synthesizing (R)-(-)-3-Bromo-2-methyl-1-propanol:

  • Bromination of 2-Methyl-1-Propanol: A common method involves brominating 2-methyl-1-propanol using brominating agents such as phosphorus tribromide or hydrobromic acid in solvents like dichloromethane. This reaction typically occurs at low temperatures to maximize yield and purity.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency. Automation allows for precise control over reaction conditions while adhering to green chemistry principles by minimizing hazardous reagents and solvents .

(R)-(-)-3-Bromo-2-methyl-1-propanol serves multiple purposes:

  • Pharmaceutical Synthesis: It is instrumental in creating various pharmaceuticals due to its chiral nature.
  • Fine Chemicals Production: The compound is also utilized in the synthesis of fine chemicals and fragrances where stereochemistry plays a critical role in the final product's characteristics .

Interaction studies involving (R)-(-)-3-Bromo-2-methyl-1-propanol primarily focus on its role in synthetic pathways rather than direct biological interactions. Its ability to participate in substitution and oxidation reactions makes it a valuable intermediate for creating complex organic molecules that may exhibit specific interactions with biological targets .

Similar Compounds: Comparison

Several compounds share structural similarities with (R)-(-)-3-Bromo-2-methyl-1-propanol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
(S)-(+)-3-Bromo-2-methyl-1-propanolC4H9BrOEnantiomer with potentially different biological activity
3-Bromo-2-methylpropanalC4H9BrOAldehyde form that may exhibit different reactivity
2-Bromo-2-methylbutaneC5H11BrBranched structure; different reactivity patterns

While these compounds share similar functional groups and can undergo similar reactions, (R)-(-)-3-Bromo-2-methyl-1-propanol's unique chiral configuration makes it particularly valuable in applications requiring specific stereochemistry .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-(-)-3-Bromo-2-methyl-1-propanol

Dates

Modify: 2023-08-15

Explore Compound Types